1-[(4-Ethylphenyl)methyl]-4-(4-fluorophenyl)piperazine
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Overview
Description
1-[(4-Ethylphenyl)methyl]-4-(4-fluorophenyl)piperazine is a compound that belongs to the piperazine class of chemicals Piperazines are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethylphenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with appropriate substituents. One common method includes the reaction of 1,2-diamines with sulfonium salts under basic conditions, leading to the formation of the piperazine ring . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis methods. These methods allow for the large-scale production of piperazine compounds with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethylphenyl)methyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-Ethylphenyl)methyl]-4-(4-fluorophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at histamine H1 receptors, thereby inhibiting the effects of histamine and reducing allergic reactions . The compound’s structure allows it to bind to these receptors with high affinity, blocking the action of histamine and providing therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine: Similar structure but with a chlorine substituent instead of an ethyl group.
1-[(4-Methylphenyl)methyl]-4-(4-fluorophenyl)piperazine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1-[(4-Ethylphenyl)methyl]-4-(4-fluorophenyl)piperazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other piperazine derivatives. The presence of both the 4-ethylphenyl and 4-fluorophenyl groups can influence its binding affinity to molecular targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-(4-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c1-2-16-3-5-17(6-4-16)15-21-11-13-22(14-12-21)19-9-7-18(20)8-10-19/h3-10H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKUDJDPTJBFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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